molecular formula C11H17ClN2O B151902 Tocainide CAS No. 71395-14-7

Tocainide

Número de catálogo B151902
Número CAS: 71395-14-7
Peso molecular: 228.72 g/mol
Clave InChI: AMZACPWEJDQXGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tocainide is an antiarrhythmic medication structurally related to lidocaine, known for its efficacy in treating ventricular arrhythmias. Unlike lidocaine, tocainide can be administered orally and has a longer plasma half-life, making it suitable for chronic administration. It has been found to be effective in suppressing ventricular arrhythmias in various clinical settings and has also been used to relieve pain in conditions such as trigeminal neuralgia .

Synthesis Analysis

The synthesis of tocainide involves different synthetic routes to produce both racemic and optically active forms. Over the years, various methods have been developed to synthesize this compound, and research continues to explore analogues of tocainide with potentially improved pharmacological profiles .

Molecular Structure Analysis

Tocainide's molecular structure is similar to that of lidocaine, which contributes to its membrane-stabilizing and electrophysiologic characteristics. This structural similarity is the basis for its pharmacological activity, particularly in its ability to block sodium channels, which is crucial for its antiarrhythmic effects .

Chemical Reactions Analysis

Tocainide's mechanism of action is primarily through the blockade of sodium channels in hyperexcitable nerve membranes, which is beneficial in conditions like trigeminal neuralgia and ventricular arrhythmias. Its chemical structure allows it to interact with these channels, altering the electrophysiological properties of the heart and nerves .

Physical and Chemical Properties Analysis

Tocainide has a plasma half-life of approximately 12 to 15 hours and is almost completely absorbed after oral administration. Its pharmacokinetics are characterized by linear kinetics over the dose range studied. The drug is also known to be approximately 50% plasma protein-bound at clinically effective concentrations. Adverse effects are primarily neurological and gastrointestinal, with serious side effects occurring in a minority of patients .

Clinical Efficacy and Case Studies

Tocainide has been evaluated in several clinical trials and has demonstrated efficacy in the treatment of ventricular arrhythmias, often following myocardial infarction. It has been effective in 60 to 70% of patients, with some studies showing similar efficacy to other antiarrhythmic agents like lidocaine. Case studies have also reported the use of tocainide in treating trigeminal neuralgia and ventricular ectopic beats, with a favorable risk-benefit ratio in patients with life-threatening ventricular arrhythmias .

Adverse Effects and Considerations

While tocainide is generally well-tolerated, common adverse effects include nausea, dizziness, and central nervous system disturbances. More serious side effects, such as interstitial pneumonitis, have been reported, leading to the discontinuation of its use in some cases. The majority of adverse effects leading to therapy termination have been reported in about 16% of patients .

Aplicaciones Científicas De Investigación

  • Treatment of Ventricular Arrhythmias

    • Application Summary : Tocainide is an antiarrhythmic agent that has been approved for oral use in the United States for the treatment of symptomatic ventricular arrhythmias .
    • Methods of Application : Tocainide is administered orally. It was developed from lidocaine to overcome the disadvantages of this agent, namely, the low oral bioavailability, short half-life, and narrow therapeutic-toxic ratio .
    • Results or Outcomes : Tocainide has been found to be effective in treating drug-resistant ventricular arrhythmias .
  • Interaction with NaV1.4

    • Application Summary : NaV1.4 is a voltage-gated sodium channel subtype predominantly expressed in skeletal muscle cells. Tocainide, along with other drugs and toxins, interacts with NaV1.4 .
    • Methods of Application : The study of Tocainide’s interaction with NaV1.4 is done at a molecular level. The discovery of the cryo-EM structure of NaV1.4 in complex with β1 has opened new possibilities for designing drugs and toxins that target NaV1.4 .
    • Results or Outcomes : The substances interacting with NaV1.4, including Tocainide, could be considered novel candidate compounds or tools to develop more potent and selective drugs targeting NaV1.4 .
  • Treatment of Myotonia

    • Application Summary : Tocainide has been used in the treatment of myotonia, a condition where muscles are unable to quickly relax after a voluntary contraction .
    • Methods of Application : Tocainide is administered orally for this application. The dosage and duration of treatment would depend on the patient’s condition and response to the drug .
    • Results or Outcomes : While there are reports of Tocainide being effective in treating myotonia, it’s important to note that its use for this condition is off-label .
  • Study of Sodium Channel Pharmacology

    • Application Summary : Tocainide is used in the study of sodium channel pharmacology. It interacts with voltage-gated sodium channels, which are crucial membrane proteins that control the electrical activity of cells involved in muscle movement and nerve signaling .
    • Methods of Application : The study of Tocainide’s interaction with sodium channels is done at a molecular level. It is used as a tool to understand the function and pharmacology of these channels .
    • Results or Outcomes : The study of Tocainide’s interaction with sodium channels contributes to the understanding of these channels’ function and the development of drugs targeting them .
  • Relief of Trigeminal Neuralgia

    • Application Summary : Tocainide has been reported to relieve pain associated with conditions such as trigeminal neuralgia .
    • Methods of Application : Tocainide is administered orally for this application. The dosage and duration of treatment would depend on the patient’s condition and response to the drug .
    • Results or Outcomes : While there are reports of Tocainide being effective in treating trigeminal neuralgia, it’s important to note that its use for this condition is off-label .
  • Study of Sodium Channel Blockers

    • Application Summary : Tocainide is used in the study of sodium channel blockers. It interacts with voltage-gated sodium channels, which are crucial membrane proteins that control the electrical activity of cells involved in muscle movement and nerve signaling .
    • Methods of Application : The study of Tocainide’s interaction with sodium channels is done at a molecular level. It is used as a tool to understand the function and pharmacology of these channels .
    • Results or Outcomes : The study of Tocainide’s interaction with sodium channels contributes to the understanding of these channels’ function and the development of drugs targeting them .

Safety And Hazards

Tocainide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZACPWEJDQXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045540
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tocainide hydrochloride

CAS RN

71395-14-7
Record name Tocainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71395-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide
Reactant of Route 2
Reactant of Route 2
Tocainide
Reactant of Route 3
Reactant of Route 3
Tocainide
Reactant of Route 4
Reactant of Route 4
Tocainide
Reactant of Route 5
Tocainide
Reactant of Route 6
Reactant of Route 6
Tocainide

Citations

For This Compound
7,120
Citations
DM Roden, RL Woosley - New England Journal of Medicine, 1986 - Mass Medical Soc
MANY new antiarrhythmic agents have recently become available in the United States. One of these, an oral form of the lidocaine analogue tocainide (Tonocard, Merck Sharpe and …
Number of citations: 80 www.nejm.org
P Danilo Jr - American Heart Journal, 1979 - Elsevier
… of VPDs before tocainide ranged from 29 to 439 per 15 minute interval. Tocainide caused a … Eight showed this degree of suppression at the lower daily dose of tocainide, three showed …
Number of citations: 27 www.sciencedirect.com
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… Synopsis: Tocainide 1 is an antiarrhythmic … , tocainide has been relatively effective and usually well tolerated. In treating ventricular ectopic beats and/or ventricular tachycardia tocainide …
Number of citations: 61 link.springer.com
JL Anderson, JW Mason, RA Winkle, PJ Meffin… - Circulation, 1978 - Am Heart Assoc
… The clinical electrophysiologic effects of intravenous tocainide were ascertained for mean plasma levels in the therapeutic range in this study. We have previously shown oral tocainide …
Number of citations: 106 www.ahajournals.org
RA Winkle, PJ Meffin, JW Fitzgerald, DC Harrison - Circulation, 1976 - Am Heart Assoc
… small group of human subjects, tocainide did not produce any toxic … tocainide for treating patients with stable ventricular arrhythmias, and to establish the relationship between tocainide …
Number of citations: 178 www.ahajournals.org
BC Bastian, PW Macfarlane, JH McLauchlan… - American Heart …, 1980 - Elsevier
… tocainide in this study would appear to be a level greater than 3.5 pg/ml. Winkle et al.” have previously reported that tocainide … more than adequate circulating blood levels of tocainide. …
Number of citations: 102 www.sciencedirect.com
J Morganroth, PF Nestico, LN Horowitz - American Heart Journal, 1985 - Elsevier
… tocainide has been actively studied in both its oral and intravenous form, this review will only detail the data available on oral tocainide. … Prediction of response to tocainide by response …
Number of citations: 29 www.sciencedirect.com
D Lalka, MB Meyer, BR Duce… - Clinical Pharmacology & …, 1976 - Wiley Online Library
Tocainide, a primary amine analogue of lidocaine, is effective against some experimental and clinical arrhythmias. Its pharmacokinetic behavior was studied in 6 healthy male subjects. …
Number of citations: 133 ascpt.onlinelibrary.wiley.com
RL Woosley, DG McDevitt, AS Nies, RF Smith… - Circulation, 1977 - Am Heart Assoc
… study we demonstrated that tocainide is effective in the … stable VEDs were given loading doses of tocainide (400-600 mg) … for one such compound, tocainide hydrochloride.2 (Previous …
Number of citations: 111 www.ahajournals.org
SP KUTALEK, J MORGANROTH… - Annals of internal …, 1985 - acpjournals.org
… and humans have shown tocainide's effectiveness for the … Tocainide has minimal negative inotropic effects and a … agents under investigation, tocainide provides a favorable combination …
Number of citations: 25 www.acpjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.